Buellolide

Description

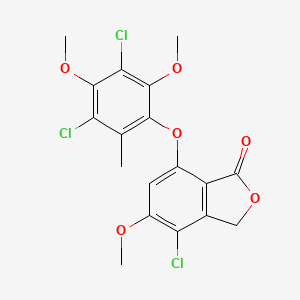

Buellolide is a secondary metabolite isolated from the lichen Buellia canescens (Dicks.) De Not. It belongs to the phthalide class of compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to a γ-lactone ring . This compound is hypothesized to arise from the catabolic degradation of depsidones, a class of lichen-derived aromatic compounds with two ester-linked aromatic rings. This catabolic process involves oxidative cleavage and rearrangement, leading to the formation of the phthalide core . This compound’s structural simplicity and biosynthetic origin make it a subject of interest in natural product chemistry, particularly for understanding lichen metabolism and ecological interactions.

Properties

CAS No. |

69799-33-3 |

|---|---|

Molecular Formula |

C18H15Cl3O6 |

Molecular Weight |

433.7 g/mol |

IUPAC Name |

4-chloro-7-(3,5-dichloro-2,4-dimethoxy-6-methylphenoxy)-5-methoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C18H15Cl3O6/c1-7-12(19)16(24-3)14(21)17(25-4)15(7)27-9-5-10(23-2)13(20)8-6-26-18(22)11(8)9/h5H,6H2,1-4H3 |

InChI Key |

OXWGVBMJMQGGEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)OC)Cl)OC)OC2=CC(=C(C3=C2C(=O)OC3)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Buellolide is typically isolated from the lichen Diploicia canescens. The isolation and structural determination of this compound involve the catabolism of its congeneric depsidones, often with a Smiles rearrangement

Chemical Reactions Analysis

Buellolide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Buellolide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its cytotoxic properties and potential use in cancer treatment . Additionally, this compound is used in the study of lichen metabolites and their biosynthetic pathways . Its unique chemical structure makes it a valuable compound for research in natural product chemistry.

Mechanism of Action

The mechanism of action of buellolide involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not well-defined, this compound is thought to exert its effects through the modulation of cellular processes and pathways involved in cell growth and apoptosis . Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Buellolide vs. Canesolide

Canesolide, another metabolite isolated from Buellia canescens, shares a phthalide backbone with this compound but differs due to a Smiles rearrangement during its biosynthesis. This rearrangement alters the substitution pattern on the aromatic ring, leading to distinct physicochemical properties (Table 1) .

Key Differences :

- Biosynthetic Flexibility : Both compounds highlight the metabolic versatility of Buellia canescens in modifying depsidone precursors into diverse phthalide derivatives.

This compound vs. Depsidones (Dechlorodiploicin and Dechloro-O-methyldiploicin)

This compound’s precursors, depsidones such as dechlorodiploicin (2) and dechloro-O-methyldiploicin (3) , are structurally distinct due to their dimeric ester-linked aromatic systems (Table 2) .

Table 2: this compound vs. Depsidones

| Property | This compound | Dechlorodiploicin (2) | Dechloro-O-methyldiploicin (3) |

|---|---|---|---|

| Core Structure | Phthalide | Depsidone | Depsidone with methoxy group |

| Biosynthetic Role | Catabolic product | Precursor | Modified precursor |

| Functional Groups | Lactone, hydroxyl, methyl | Ester, hydroxyl, chloro | Ester, methoxy, hydroxyl |

| Biological Activity* | Not reported | Antimicrobial (hypothesized) | Antimicrobial (hypothesized) |

Note: Biological activities are inferred from typical roles of depsidones in lichen defense mechanisms.

Key Differences :

- Structural Simplicity : this compound lacks the ester-linked dimeric structure of depsidones, resulting in reduced molecular complexity.

- Functional Roles : Depsidones often serve as UV-protectants or antimicrobial agents in lichens, while phthalides like this compound may have evolved for alternative ecological roles, such as signaling or detoxification.

Functional Comparison with Other Phthalides

Phthalides are widespread in fungi and plants, with notable examples including dihydrophtalides (e.g., from Aspergillus spp.) and 3-butylidenephthalide (from Angelica sinensis). While this compound shares the phthalide core, its lichen origin and depsidone-derived biosynthesis distinguish it from these compounds:

- Biosynthetic Pathways : this compound originates from depsidone catabolism, whereas plant phthalides derive from polyketide or shikimate pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.